![molecular formula C21H22N6O3 B609778 OSI-027 CAS No. 936890-98-1](/img/structure/B609778.png)
OSI-027
描述
OSI-027 是一种有效的雷帕霉素靶蛋白复合物 1 和 2 的选择性抑制剂。雷帕霉素靶蛋白是一种丝氨酸/苏氨酸蛋白激酶,在调节细胞生长、代谢、增殖和存活方面起着至关重要的作用This compound 在临床前研究中已显示出作为抗癌剂的巨大潜力,因为它能够抑制这两种复合物 .
科学研究应用
Head and Neck Cancer
Research indicates that OSI-027 significantly reduces tumor volumes when combined with other treatments, demonstrating its potential as a therapeutic agent in head and neck cancers. Studies have shown that this compound enhances the efficacy of existing therapies, potentially improving patient outcomes .
Pancreatic Ductal Adenocarcinoma
In vitro studies have highlighted this compound's effectiveness against pancreatic cancer cells. It induces cell cycle arrest by inhibiting mTOR pathway proteins, leading to reduced expression of Cyclin D1 and CDK4, essential for cell cycle progression . This suggests that this compound could be a valuable addition to treatment regimens for pancreatic cancer.
Colorectal Cancer
This compound has shown superior efficacy compared to rapamycin in colorectal cancer xenograft models, indicating its potential as a more effective treatment option in this domain. Its ability to inhibit tumor growth highlights its role as a promising anticancer agent .
Data Tables
Cancer Type | Application | Mechanism | Outcome |
---|---|---|---|
Head and Neck Cancer | Tumor volume reduction | Inhibition of mTORC1/TORC2 | Significant reduction in tumor size |
Pancreatic Ductal Adenocarcinoma | Induction of cell cycle arrest | Downregulation of Cyclin D1, CDK4 | Reduced cell proliferation |
Colorectal Cancer | Enhanced tumor growth inhibition | Superior efficacy over rapamycin | Improved treatment outcomes |
Case Study 1: Head and Neck Cancer
A study involving the application of this compound in combination with standard therapies demonstrated a marked reduction in tumor volume compared to controls. The findings suggest that targeting mTOR pathways can enhance therapeutic efficacy in resistant tumors.
Case Study 2: Pancreatic Cancer
In a preclinical model, this compound was administered to pancreatic cancer cells, resulting in significant apoptosis and cell cycle arrest. The study provided evidence that this compound could be integrated into existing treatment protocols for better management of pancreatic ductal adenocarcinoma.
作用机制
OSI-027 通过抑制雷帕霉素靶蛋白复合物 1 和雷帕霉素靶蛋白复合物 2 的激酶活性发挥作用。这种抑制导致参与蛋白质合成、细胞生长和存活的下游信号通路被抑制。具体来说,this compound 抑制了关键底物的磷酸化,例如核糖体蛋白 S6 激酶 1 和真核翻译起始因子 4E 结合蛋白 1,这些底物对蛋白质翻译和细胞增殖至关重要 .
准备方法
OSI-027 的合成涉及多个步骤,从市售原料开始。关键步骤包括通过一系列缩合和环化反应形成核心结构,然后进行官能团修饰以获得所需的药理特性。this compound 的工业生产通常涉及优化反应条件以最大程度地提高产率和纯度。合成路线和反应条件的具体细节是专有的,可能因制造商而异 .
化学反应分析
OSI-027 经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可用于修饰 this compound 分子中的某些官能团。
取代: 取代反应可以将不同的取代基引入 this compound 结构中,从而可能改变其药理特性。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。这些反应形成的主要产物取决于所使用的特定条件和试剂 .
相似化合物的比较
OSI-027 不同于其他抑制剂(如雷帕霉素,主要针对雷帕霉素靶蛋白复合物 1),它能够抑制雷帕霉素靶蛋白复合物 1 和雷帕霉素靶蛋白复合物 2。这种双重抑制使 this compound 在某些癌症模型中更有效。类似的化合物包括:
雷帕霉素: 主要抑制雷帕霉素靶蛋白复合物 1。
依维莫司: 另一种雷帕霉素靶蛋白复合物 1 抑制剂,具有与雷帕霉素相似的特性。
替莫西罗limus: 一种用于癌症治疗的雷帕霉素靶蛋白复合物 1 抑制剂.
生物活性
OSI-027 is a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1 and mTORC2). It has garnered attention for its potential therapeutic applications in various cancers, particularly those resistant to conventional therapies. This article explores the biological activity of this compound, focusing on its mechanisms of action, in vitro and in vivo efficacy, and relevant case studies.
This compound inhibits mTORC1 and mTORC2, which are critical regulators of cell growth, metabolism, proliferation, and survival. Unlike rapamycin, which primarily inhibits mTORC1, this compound effectively targets both complexes, leading to a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway. This dual inhibition results in reduced phosphorylation of key substrates such as 4E-BP1 and S6K1 (mTORC1) and AKT (mTORC2), contributing to its antitumor effects .
In Vitro Studies
Cell Line Efficacy
In various preclinical studies, this compound demonstrated significant cytotoxicity across a broad panel of tumor cell lines with IC50 values typically below 10 μM. For instance, in studies involving cholangiocarcinoma (CCA) cell lines, this compound treatment resulted in decreased cell mobility and migration, as evidenced by wound closure assays. The surviving fraction of treated cells was significantly lower compared to controls, indicating effective inhibition of cell proliferation without substantial increases in cell death .
Table 1: In Vitro Efficacy of this compound
Cell Line | IC50 (μM) | Migration Inhibition (%) | Cell Viability (%) |
---|---|---|---|
HuCCA1 | <10 | 68% at 250 nM | <32% after 72 h |
HuCCT1 | <10 | 22% at 500 nM | <22% after 72 h |
Colon Cancer (COLO 205) | <0.022 | Not specified | Not specified |
In Vivo Studies
This compound has shown robust antitumor activity in various human xenograft models. In colorectal cancer models such as COLO 205, this compound exhibited superior efficacy compared to rapamycin. The compound's ability to inhibit tumor growth was linked to its pharmacodynamic effects on mTOR signaling pathways .
Table 2: In Vivo Efficacy in Xenograft Models
Model | Treatment | Tumor Growth Inhibition (%) |
---|---|---|
COLO 205 | This compound | Significant |
GEO | This compound | Superior to rapamycin |
Case Studies
A first-in-human trial evaluated the tolerability and pharmacokinetics of this compound in patients with advanced cancers. The study involved 128 participants and found that while this compound effectively inhibited mTOR signaling at doses greater than 30 mg, higher doses were often associated with adverse effects such as renal toxicity. Notably, stable disease was observed in a small percentage of patients for over six months .
属性
IUPAC Name |
4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3/c1-30-15-4-2-3-13-9-14(25-16(13)15)17-18-19(22)23-10-24-27(18)20(26-17)11-5-7-12(8-6-11)21(28)29/h2-4,9-12,25H,5-8H2,1H3,(H,28,29)(H2,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROFGZPOBKIAEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=C2)C3=C4C(=NC=NN4C(=N3)C5CCC(CC5)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025951 | |
Record name | trans-4-[4-Amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936890-98-1 | |
Record name | OSI-027 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936890981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OSI-027 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12387 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | trans-4-[4-Amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OSI-027 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25MKH1SZ0M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of OSI-027?
A1: Unlike rapamycin analogs that allosterically inhibit mTORC1, this compound directly targets the catalytic kinase domain of mTOR, inhibiting both mTORC1 and mTORC2. [, , , , , ] This dual inhibition results in more potent suppression of downstream signaling compared to rapamycin. []
Q2: How does this compound affect downstream signaling pathways?
A2: this compound inhibits phosphorylation of key mTORC1 substrates like 4E-BP1 and S6K1, as well as the mTORC2 substrate AKT (at Ser473). [, , , ] This leads to downregulation of cyclin D1, a key protein involved in cell cycle progression, and impacts the translation of other genes crucial for proliferation and survival in various cancer cells. [, , ]
Q3: What is the significance of this compound's dual inhibition of mTORC1 and mTORC2 compared to rapamycin?
A3: Rapamycin primarily inhibits mTORC1, leading to feedback activation of AKT through mTORC2, which can limit its efficacy. [, ] this compound, by inhibiting both complexes, overcomes this feedback mechanism, resulting in more potent antitumor activity. [, , , , ]
Q4: How does this compound affect autophagy in cancer cells?
A4: While both mTORC1 and mTORC2 negatively regulate autophagy, this compound's dual inhibition induces autophagy in various cancer cell lines, including renal cell carcinoma and BCR-ABL-expressing leukemia cells. [, , ] This induction of autophagy can sometimes limit this compound's pro-apoptotic effects. [, ]
Q5: Does this compound affect the epithelial-mesenchymal transition (EMT)?
A5: Research suggests that this compound can induce EMT in pancreatic cancer cells, potentially contributing to drug resistance. [] This effect appears to be mediated by ARK5, and combining ARK5 inhibition with this compound may enhance its efficacy. []
Q6: What are the in vitro effects of this compound on cancer cells?
A6: this compound exhibits potent antiproliferative activity against a broad range of cancer cell lines, including those sensitive and insensitive to rapamycin. [, , , ] It induces cell cycle arrest, primarily in the G0/G1 phase, and apoptosis in various cancer cell lines. [, , , , , , ]
Q7: What are the in vivo effects of this compound in preclinical cancer models?
A7: this compound demonstrates robust antitumor activity in xenograft models of various cancers, including breast, colon, pancreatic, and lung cancers. [, , , , , ] It significantly reduces tumor growth and improves survival in these models. [, , , , ]
Q8: Has this compound shown any benefit in combination with other anticancer agents?
A8: Preclinical studies indicate that this compound synergizes with various chemotherapeutic agents, such as gemcitabine, doxorubicin, and oxaliplatin, enhancing their efficacy in different cancer models. [, , , , ] It also demonstrates synergy with EGFR inhibitors like erlotinib and cetuximab in head and neck cancer models. []
Q9: What is the current clinical development status of this compound?
A10: this compound has been evaluated in Phase I clinical trials for solid tumors and lymphoma. [, ] These trials aimed to assess its safety, pharmacokinetics, pharmacodynamics, and maximum tolerated dose. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。